

Electrophysiology Recording with CGP 44532

Application: Application Notes and Protocols

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Compound of Interest

Compound Name: CGP44532

Cat. No.: B1668507

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting electrophysiology experiments involving the application of CGP 44532, a selective GABA-B receptor agonist. The following sections detail the necessary protocols, expected quantitative effects, and the underlying signaling pathways.

Introduction

CGP 44532 is a potent and selective agonist for the Gamma-aminobutyric acid B (GABA-B) receptor. In electrophysiological studies, it is utilized to investigate the roles of GABA-B receptor activation in neuronal excitability, synaptic transmission, and network activity. Activation of GABA-B receptors by CGP 44532 typically leads to neuronal hyperpolarization and inhibition of neurotransmitter release.

Quantitative Data Summary

The application of CGP 44532 produces measurable effects on various neuronal parameters. The following tables summarize quantitative data from published electrophysiological studies.

Table 1: Effects of CGP 44532 on Neuronal Activity

Parameter	Preparation	Effect	EC50 / IC50	Reference
Spontaneous Discharge Frequency	Neocortical Slices	Depression	6.5 μ M	[1]
Membrane Potential	Neocortical Wedges	Hyperpolarization	7.5 μ M	[1]
[3H]GABA Release	Electrically Stimulated Brain Slices	Decrease	0.45 μ M	[1]
Spontaneous Excitatory Postsynaptic Currents (EPSCs) Frequency	Frontal Cortex Slices	Decrease	Not Specified	

Experimental Protocols

This section provides detailed methodologies for the use of CGP 44532 in electrophysiology experiments, focusing on brain slice preparation and whole-cell patch-clamp recording.

Preparation of CGP 44532 Stock Solution

- **Compound Handling:** CGP 44532 is typically supplied as a powder. Handle with appropriate personal protective equipment (PPE).
- **Solvent Selection:** Based on supplier information, dissolve CGP 44532 in deionized water or a suitable buffer to create a concentrated stock solution (e.g., 10 mM).
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices.

- **Anesthesia and Perfusion:** Anesthetize the animal (e.g., rodent) with an approved anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-glucose.
- **Brain Extraction and Slicing:** Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution. Cut coronal or sagittal slices (typically 300-400 μm thick) of the desired brain region using a vibratome.
- **Recovery:** Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes. A typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 D-glucose. After the initial recovery period, maintain the slices at room temperature.

Whole-Cell Patch-Clamp Recording

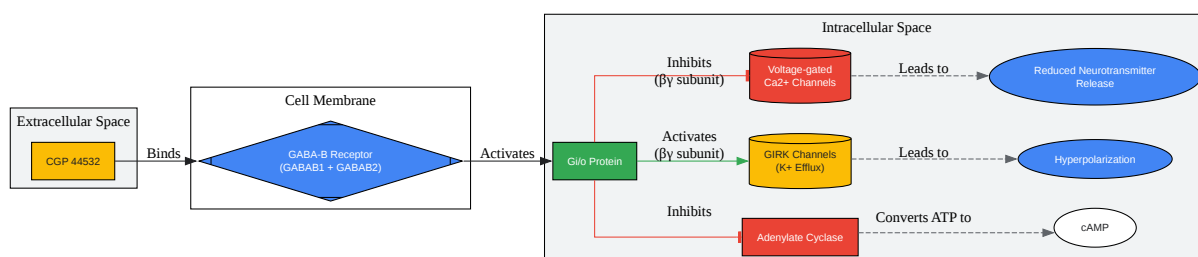
- **Slice Transfer:** Place a single brain slice in the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
- **Neuron Visualization:** Identify individual neurons for recording using differential interference contrast (DIC) microscopy.
- **Pipette Preparation:** Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. A typical internal solution for recording postsynaptic potentials contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
- **Recording:**
 - Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of the target neuron.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents) for a stable period (e.g., 5-10 minutes).

- CGP 44532 Application:
 - Dilute the CGP 44532 stock solution to the desired final concentration in aCSF.
 - Apply CGP 44532 to the brain slice via the perfusion system. Ensure complete exchange of the bath solution.
 - Record the changes in neuronal activity during and after drug application.
 - To study dose-response relationships, apply increasing concentrations of CGP 44532.
- Washout: After recording the effects of CGP 44532, switch the perfusion back to drug-free aCSF to observe the reversibility of the effects.

Signaling Pathways and Experimental Workflow

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by CGP 44532 initiates a G-protein-mediated signaling cascade that leads to neuronal inhibition.

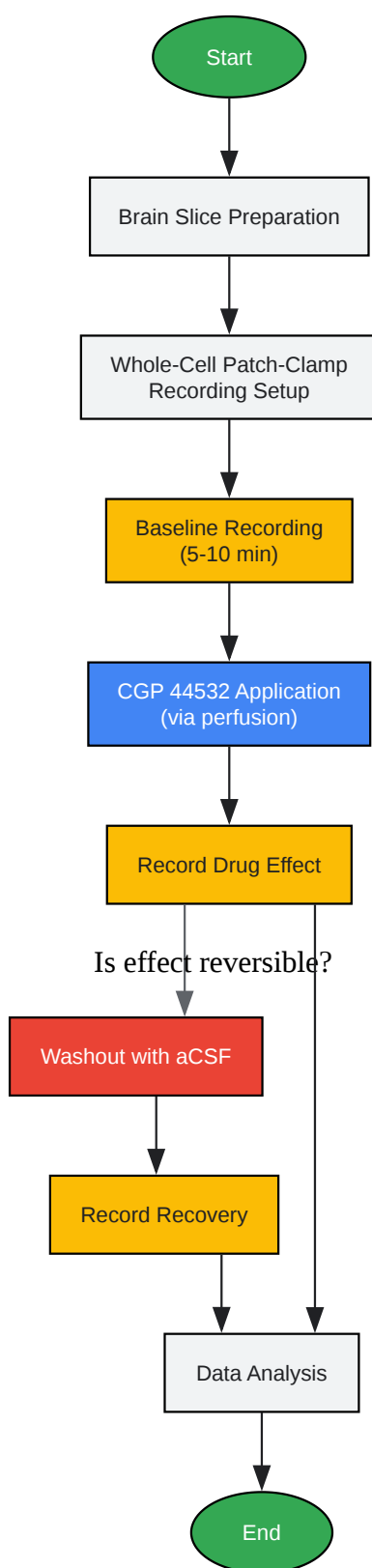


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Caption: GABA-B receptor signaling cascade initiated by CGP 44532.

Experimental Workflow

The following diagram illustrates the typical workflow for an electrophysiology experiment using CGP 44532.



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References

- 1. A simple perfusion system for brain slice electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
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